6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a chlorine atom at the 6th position and an ethylpiperidinyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of 6-chloro-7-deazapurine, which is then treated with benzocaine in ethanol under reflux conditions to obtain ethyl 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate. This intermediate is further processed to introduce the ethylpiperidinyl group .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction rates and yields. This approach involves the use of microwave irradiation to facilitate the formation of the pyrazolo[3,4-d]pyrimidine core, followed by chlorination and subsequent functionalization with the ethylpiperidinyl group .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidinyl group.
Cyclization: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups at the 6th position .
Scientific Research Applications
6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is studied as a potential kinase inhibitor and anticancer agent due to its ability to inhibit multiple kinases involved in cancer cell proliferation.
Biological Research: The compound is used in studies investigating apoptosis and cell cycle regulation.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. This inhibition results in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrrolo[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrano[2,3-d]pyrimidine: Studied for its potential as a PARP-1 inhibitor.
Uniqueness
6-Chloro-1-(1-ethylpiperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C12H16ClN5 |
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Molecular Weight |
265.74 g/mol |
IUPAC Name |
6-chloro-1-(1-ethylpiperidin-3-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H16ClN5/c1-2-17-5-3-4-10(8-17)18-11-9(7-15-18)6-14-12(13)16-11/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
SBTACHXIMUIIKD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(C1)N2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
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